Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Overview
Description
Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[311]heptane-3-carboxylate is a complex organic compound featuring a bicyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated azabicyclic structures . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and advanced catalytic systems could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler bicyclic amines. Substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It could be explored for its pharmacological properties, including potential use as a drug or drug precursor.
Industry: Its derivatives might be used in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure and are used in various synthetic and biological applications.
Oxygenated 2-azabicyclo[2.2.1]heptanes: These compounds are synthesized via similar palladium-catalyzed reactions and have comparable chemical properties.
Uniqueness
Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific functional groups and the potential for diverse chemical modifications. Its structure allows for a wide range of reactions and applications, making it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C18H25NO4 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-22-8-7-17-10-18(11-17,14-20)13-19(12-17)16(21)23-9-15-5-3-2-4-6-15/h2-6,20H,7-14H2,1H3 |
InChI Key |
ZYEMHNODCPGYBZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCC12CC(C1)(CN(C2)C(=O)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
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